molecular formula C22H27N3O2S B2490341 7-Methoxy-1'-propyl-2-(thiophen-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine] CAS No. 840469-64-9

7-Methoxy-1'-propyl-2-(thiophen-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]

Cat. No.: B2490341
CAS No.: 840469-64-9
M. Wt: 397.54
InChI Key: OVALAEWTXRWALK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Methoxy-1'-propyl-2-(thiophen-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine] is a useful research compound. Its molecular formula is C22H27N3O2S and its molecular weight is 397.54. The purity is usually 95%.
BenchChem offers high-quality 7-Methoxy-1'-propyl-2-(thiophen-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine] suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Methoxy-1'-propyl-2-(thiophen-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine] including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The compound “7-Methoxy-1’-propyl-2-(thiophen-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4’-piperidine]” is a complex molecule that likely interacts with multiple targets. It contains a thiophene nucleus , which is known to interact with a wide range of targets and exhibit diverse therapeutic properties such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

Mode of Action

Based on the presence of the thiophene nucleus and imidazole ring , it can be inferred that the compound might interact with its targets through a variety of mechanisms. These could include binding to receptors or enzymes, modulating their activity, or interfering with cellular processes. The exact mode of action would depend on the specific target and the cellular context.

Biochemical Pathways

Compounds containing a thiophene nucleus or an imidazole ring are known to interact with a wide range of biochemical pathways. These could include inflammatory pathways, neurotransmitter signaling, cell cycle regulation, and others. The compound could potentially modulate these pathways, leading to downstream effects on cellular function and physiology.

Pharmacokinetics

The presence of the thiophene nucleus and imidazole ring could potentially influence its pharmacokinetic properties. For instance, these moieties could affect the compound’s solubility, stability, and permeability, which in turn could influence its absorption and distribution. The compound’s metabolism and excretion would likely depend on its chemical structure and the specific metabolic enzymes present in the body.

Result of Action

Based on the known activities of compounds containing a thiophene nucleus or an imidazole ring , it could potentially have a wide range of effects. These could include modulation of cellular signaling, alteration of gene expression, inhibition of enzymatic activity, and others. The specific effects would likely depend on the compound’s targets and the cellular context.

Properties

IUPAC Name

7-methoxy-1'-propyl-2-thiophen-2-ylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O2S/c1-3-11-24-12-9-22(10-13-24)25-18(15-17(23-25)20-8-5-14-28-20)16-6-4-7-19(26-2)21(16)27-22/h4-8,14,18H,3,9-13,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVALAEWTXRWALK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCC2(CC1)N3C(CC(=N3)C4=CC=CS4)C5=C(O2)C(=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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